(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester
Overview
Description
(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.4271
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Acylation Reaction: Piperidine is acylated with phenethylamine to form the intermediate piperidin-4-yl phenethylamine, which is then reacted with tert-butyl carbamate to yield the final product.
Reduction Reaction: Phenethylpiperidine is reduced using a suitable reducing agent, followed by reaction with tert-butyl carbamate to form the ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out to replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological system and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. In receptor binding, the compound may interact with specific receptors, leading to downstream signaling events.
Comparison with Similar Compounds
(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives with different substituents.
Phenethylamine Derivatives: Compounds derived from phenethylamine with various functional groups.
Carbamate Esters: Other carbamate esters with different alkyl or aryl groups.
These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2-phenylethyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16-10-13-20(14-11-16)12-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRZAYIFKATGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693449 | |
Record name | tert-Butyl [1-(2-phenylethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-87-9 | |
Record name | tert-Butyl [1-(2-phenylethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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